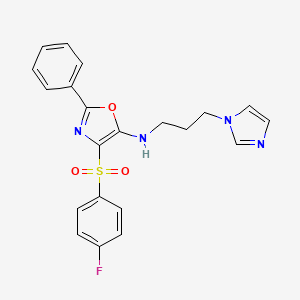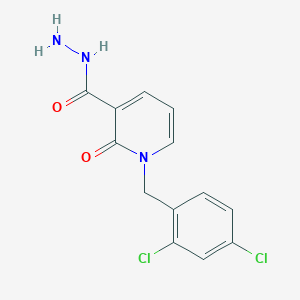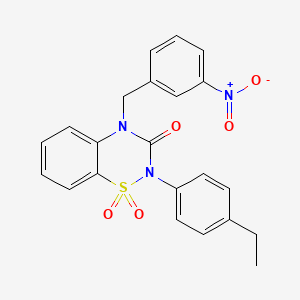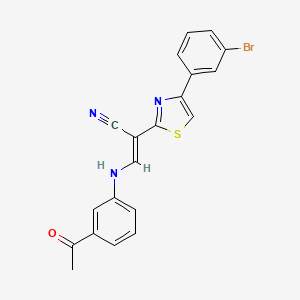
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
カタログ番号 B2589710
CAS番号:
683258-60-8
分子量: 424.32
InChIキー: SNOUBKQKAJKPGX-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAT, and it belongs to the family of acrylonitrile derivatives. In
科学的研究の応用
1. Synthesis and Structural Analysis
- A study by Frolov et al. (2005) explored the reduction of similar acrylonitriles, leading to the formation of prop-1-ene derivatives, which were analyzed using X-ray diffraction. This research is significant for understanding the structural properties of such compounds (Frolov et al., 2005).
2. Photophysical Applications
- Anandan et al. (2018) synthesized thiophene dyes, including similar acrylonitriles, for optoelectronic devices. Their study focused on nonlinear absorption and optical limiting, which are crucial for protecting human eyes and optical sensors (Anandan et al., 2018).
3. Antimicrobial Properties
- Darwish et al. (2014) researched the synthesis of new heterocyclic compounds, including thiazole derivatives related to acrylonitriles, for use as antimicrobial agents. This study contributes to the potential medical applications of these compounds (Darwish et al., 2014).
4. Corrosion Inhibition Studies
- Kaya et al. (2016) conducted theoretical studies on thiazole derivatives for corrosion inhibition of iron. Their research provides insights into the practical applications of acrylonitriles in protecting metals from corrosion (Kaya et al., 2016).
5. Photovoltaic Applications
- Duprez et al. (2005) synthesized conjugated polymers containing acrylonitrile derivatives for use in photovoltaic applications, highlighting the potential of these compounds in renewable energy technologies (Duprez et al., 2005).
特性
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-13(25)14-4-3-7-18(9-14)23-11-16(10-22)20-24-19(12-26-20)15-5-2-6-17(21)8-15/h2-9,11-12,23H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOUBKQKAJKPGX-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-methylphenyl)-4-phenoxybutanamide
111104-64-4

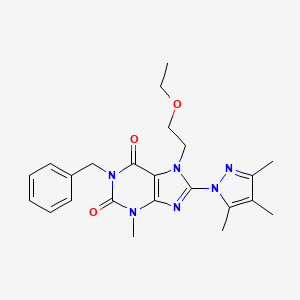
![3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)


![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
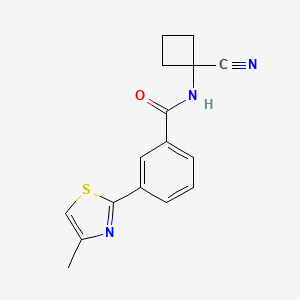
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)
![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)
